molecular formula C7H5BrN2OS B15336697 5-Bromo-2-methylthieno[2,3-d]pyrimidin-4-ol

5-Bromo-2-methylthieno[2,3-d]pyrimidin-4-ol

Cat. No.: B15336697
M. Wt: 245.10 g/mol
InChI Key: DTYXYWWFJMURBN-UHFFFAOYSA-N
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Description

5-Bromo-2-methylthieno[2,3-d]pyrimidin-4-ol is a heterocyclic compound that contains a bromine atom, a methyl group, and a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methylthieno[2,3-d]pyrimidin-4-ol typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophenol and formamide, under acidic conditions.

    Methylation: The methyl group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Hydroxylation: The hydroxyl group at the 4-position can be introduced through oxidation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-methylthieno[2,3-d]pyrimidin-4-ol.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form diverse derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: 2-Methylthieno[2,3-d]pyrimidin-4-ol.

    Substitution: Various substituted thieno[2,3-d]pyrimidines.

Scientific Research Applications

5-Bromo-2-methylthieno[2,3-d]pyrimidin-4-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe molecule for studying enzyme interactions and cellular pathways.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylthieno[2,3-d]pyrimidin-4-ol depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and nucleic acid-binding proteins.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylthieno[2,3-d]pyrimidin-4-one: Similar structure but with a carbonyl group instead of a hydroxyl group.

    5-Fluoro-2-methylthieno[2,3-d]pyrimidin-4-ol: Similar structure but with a fluorine atom instead of a bromine atom.

    2-Methylthieno[2,3-d]pyrimidin-4-ol: Lacks the bromine atom.

Uniqueness

5-Bromo-2-methylthieno[2,3-d]pyrimidin-4-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which can influence its reactivity and interactions with biological targets. This combination of functional groups can enhance its potential as a versatile intermediate in chemical synthesis and its efficacy in biological applications.

Properties

IUPAC Name

5-bromo-2-methyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2OS/c1-3-9-6(11)5-4(8)2-12-7(5)10-3/h2H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYXYWWFJMURBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CS2)Br)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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